Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Description
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106973-40-4) is a morpholine derivative with a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol . It is a chiral compound, existing in (R)- and (S)-enantiomeric forms, with the (S)-isomer being commercially available in industrial and pharmaceutical grades (purity ≥99%) . Structurally, it consists of a morpholine ring substituted with a benzyl group at position 4, a ketone at position 5, and an ethyl ester at position 2. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules .
Properties
IUPAC Name |
ethyl 4-benzyl-5-oxomorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-19-14(17)12-9-18-10-13(16)15(12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRFKIUDOXVXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCC(=O)N1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate typically involves the reaction of morpholine derivatives with benzyl halides under specific conditions. One common synthetic route includes the use of ethyl chloroformate and benzylamine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of different substituted morpholine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions:
- Oxidation: Can be oxidized to form carboxylic acids.
- Reduction: The ketone can be reduced to alcohols.
- Substitution: The benzyl group can be substituted with other functional groups.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| Oxidation | Carboxylic Acids | Strong oxidizing agents |
| Reduction | Alcohols | Reducing agents (e.g., NaBH4) |
| Substitution | Substituted Morpholines | Nucleophilic substitution |
Biology
The compound has been studied for its potential biological activities, including interactions with biomolecules. Its structure suggests that it may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of morpholine compounds exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria. This compound has been evaluated for its efficacy against multidrug-resistant strains, showing promising results in inhibiting bacterial growth .
Medicine
In medicinal chemistry, this compound is being investigated as a precursor for drug synthesis. Its structural features may contribute to developing new therapeutic agents with enhanced efficacy and reduced side effects.
Potential Therapeutic Properties:
- Anti-inflammatory
- Antimicrobial
- Anticancer activities
Table 2: Potential Therapeutic Applications
| Application Area | Potential Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anti-inflammatory | Reduction of inflammation markers |
| Anticancer | Induction of apoptosis in cancer cells |
Industry
This compound is utilized in producing specialty chemicals and materials. Its unique reactivity allows it to be incorporated into various formulations, enhancing product performance.
Mechanism of Action
The mechanism of action of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate belongs to a family of morpholine-3-carboxylate derivatives. Key structural analogs include methyl esters, stereoisomers, and related heterocyclic compounds. Below is a detailed comparison:
Methyl vs. Ethyl Esters
The substitution of the ester alkyl group (ethyl vs. methyl) significantly impacts physicochemical properties:
Stereoisomeric Forms
Enantiomers of this compound exhibit distinct commercial and biological profiles:
The (S)-isomer is more prevalent in industrial applications, likely due to stereoselective requirements in drug synthesis .
Related Morpholine Derivatives
Other analogs include:
- (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (CAS: 106973-36-8): The free carboxylic acid form, used as a precursor in ester synthesis .
- Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (CAS: 106973-40-4): A pyrrolidine analog with a similar ester moiety but a different ring structure .
Structural and Crystallographic Insights
Biological Activity
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in pharmaceutical research.
Chemical Structure and Properties
This compound is characterized by its morpholine ring and various substituents that influence its biological activity. The structure can be represented as follows:
The compound features a benzyl group, an oxo group, and an ethyl ester, which contribute to its pharmacological profile.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 4-benzyl-5-oxomorpholine exhibit antibacterial activity against both gram-positive and gram-negative bacteria. For instance, Murthy et al. (2016) reported that compounds similar to this compound showed significant inhibition against Escherichia coli and Bacillus subtilis with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 8 |
| This compound | B. subtilis | 16 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of RNase H activity, which is crucial for RNA processing in cells. The structure-activity relationship (SAR) studies indicate that modifications to the carboxylic acid moiety can enhance or diminish this inhibitory effect .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-benzylmorpholine with ethyl chloroformate under basic conditions. The following general synthetic route can be employed:
-
Reagents :
- 4-Benzylmorpholine
- Ethyl chloroformate
- Base (e.g., triethylamine)
-
Procedure :
- Dissolve 4-benzylmorpholine in an appropriate solvent (e.g., dichloromethane).
- Add ethyl chloroformate dropwise while stirring at room temperature.
- Allow the reaction to proceed for several hours.
- Purify the product using column chromatography.
Case Study: Antibacterial Activity
In a controlled study, the antibacterial efficacy of this compound was assessed against common pathogens. The results indicated a promising antibacterial profile, leading to further investigations into its mechanism of action.
Case Study: Enzyme Inhibition Mechanism
A detailed case study focused on the enzyme inhibition properties of this compound highlighted its interaction with RNase H. Using molecular docking simulations, researchers identified key binding sites and interactions that contribute to its inhibitory effects . This information is vital for designing more potent derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions, often involving morpholine derivatives and benzyl-substituted esters. Key steps include:
- Esterification : Ethyl chloroformate reacts with intermediates like 4-benzyl-5-oxomorpholine-3-carboxylic acid under alkaline conditions .
- Cyclocondensation : Optimized at 80–100°C using polar aprotic solvents (e.g., DMF) with catalytic acids (e.g., p-TsOH) to enhance yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
- Data Table :
| Reaction Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Esterification | EtOH, RT, 12h | 65–70 | 90 | |
| Cyclocondensation | DMF, 90°C, 6h | 75–80 | 95 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine carbonyl at ~170 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXTL or similar software) resolves bond lengths (C=O: 1.21–1.23 Å) and torsion angles .
- IR Spectroscopy : Stretching frequencies for carbonyl groups (morpholine C=O at ~1680 cm) validate functional groups .
Q. How is purity assessed, and what are common impurities observed during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect unreacted starting materials or byproducts (e.g., ethyl 4-benzylmorpholine-3-carboxylate) .
- TLC Monitoring : Hexane:ethyl acetate (3:1) with UV visualization identifies intermediates .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® IA/IB columns with n-hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers (retention times: 12.3 vs. 14.7 min) .
- Crystallographic Differentiation : X-ray data (Flack parameter) confirm absolute configuration, especially for enantiomers like (R)-ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106973-39-1) .
Q. What computational approaches predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT Studies : B3LYP/6-31G(d) basis sets calculate HOMO-LUMO gaps (~4.5 eV), indicating nucleophilic sites at the morpholine oxygen and ester carbonyl .
- Molecular Dynamics : Simulations (e.g., AMBER) model hydrogen-bonding networks in crystal lattices, correlating with experimental puckering parameters (Cremer-Pople analysis) .
Q. How do hydrogen-bonding patterns influence crystal packing and stability?
- Methodological Answer :
- Graph-Set Analysis : Crystallographic data (CCDC entries) reveal R_2$$^2(8) motifs between morpholine carbonyl and ester oxygens, stabilizing the lattice .
- Validation Tools : PLATON checks for missed symmetry or twinning, critical for refining structures with SHELXL .
Q. How to resolve contradictions in synthetic yield data across studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
